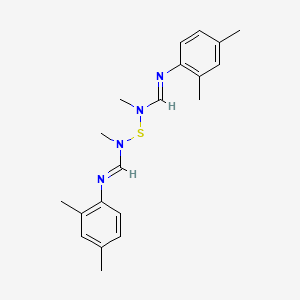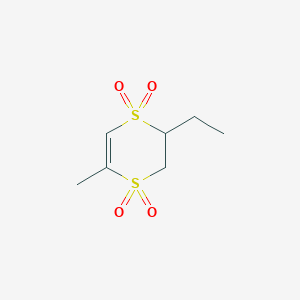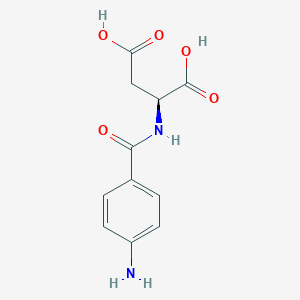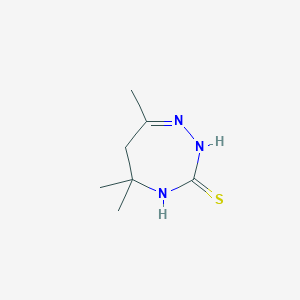
N,N''-Thiobis(N-methyl-N'-2,4-xylylformamidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’‘-Thiobis(N-methyl-N’-2,4-xylylformamidine) is a chemical compound known for its unique structure and properties. It is part of the formamidine family, which is characterized by the presence of formamidine groups. This compound has been studied for its various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-Thiobis(N-methyl-N’-2,4-xylylformamidine) typically involves the reaction of N-methyl-N’-2,4-xylylformamidine with a thiobis reagent under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N,N’‘-Thiobis(N-methyl-N’-2,4-xylylformamidine) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’‘-Thiobis(N-methyl-N’-2,4-xylylformamidine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The formamidine groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted formamidines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’‘-Thiobis(N-methyl-N’-2,4-xylylformamidine) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of various industrial chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of N,N’‘-Thiobis(N-methyl-N’-2,4-xylylformamidine) involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or disrupt cellular processes, leading to its insecticidal and acaricidal effects . The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amitraz: A well-known acaricide and insecticide with a similar structure.
N-Methyl-N’-2,4-xylylformamidine: A related compound with similar chemical properties.
BTS-27271: Another formamidine derivative with insecticidal properties.
Uniqueness
N,N’‘-Thiobis(N-methyl-N’-2,4-xylylformamidine) stands out due to its unique thiobis linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new insecticides and acaricides.
Eigenschaften
CAS-Nummer |
59263-66-0 |
|---|---|
Molekularformel |
C20H26N4S |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
N'-(2,4-dimethylphenyl)-N-[(2,4-dimethylphenyl)iminomethyl-methylamino]sulfanyl-N-methylmethanimidamide |
InChI |
InChI=1S/C20H26N4S/c1-15-7-9-19(17(3)11-15)21-13-23(5)25-24(6)14-22-20-10-8-16(2)12-18(20)4/h7-14H,1-6H3 |
InChI-Schlüssel |
GHNUBEGHGNEWIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=CN(C)SN(C)C=NC2=C(C=C(C=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14620620.png)

![[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene](/img/structure/B14620632.png)

![6-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14620647.png)


![Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14620680.png)
![4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14620692.png)

![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)

![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)

